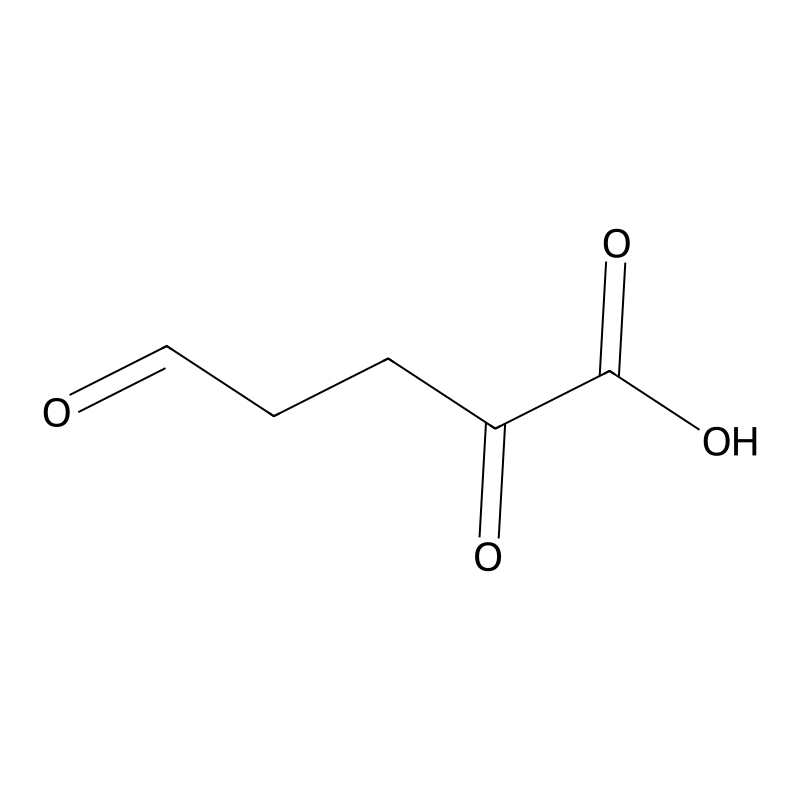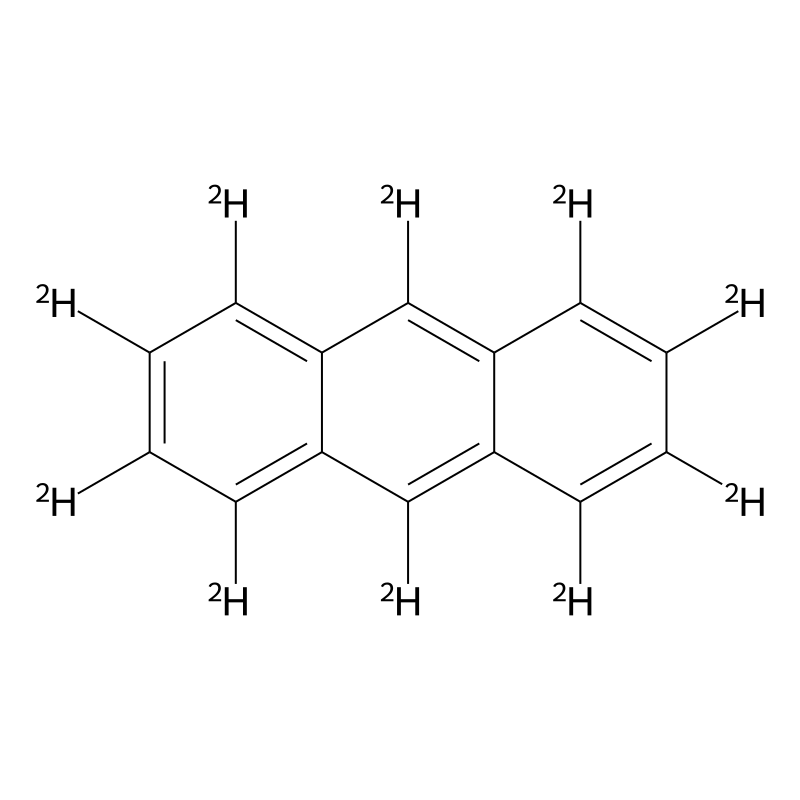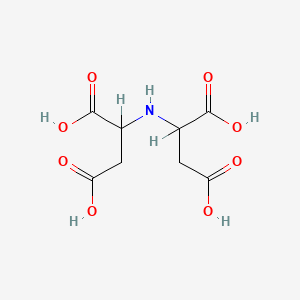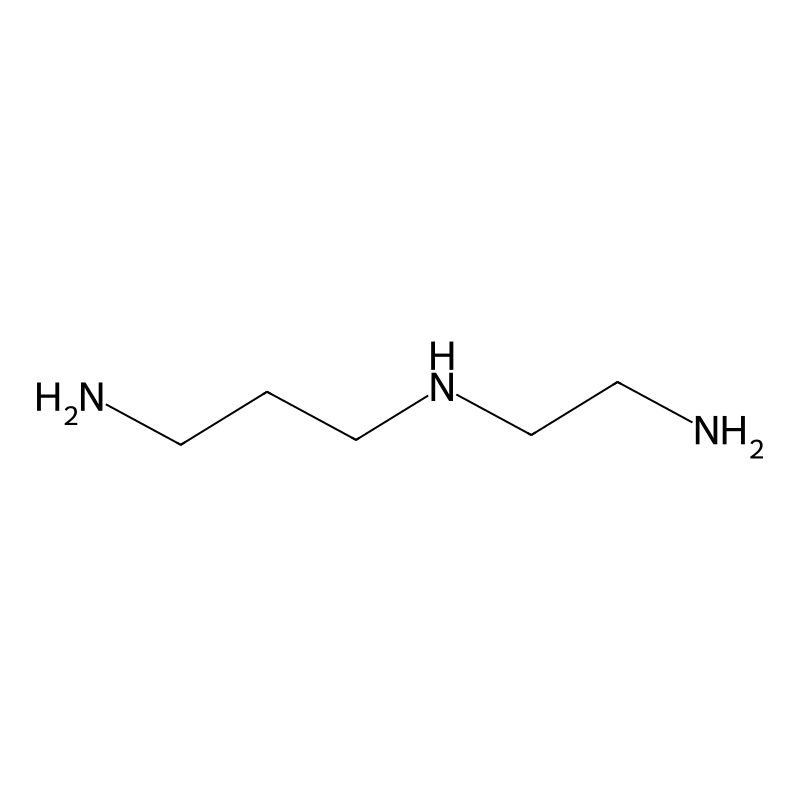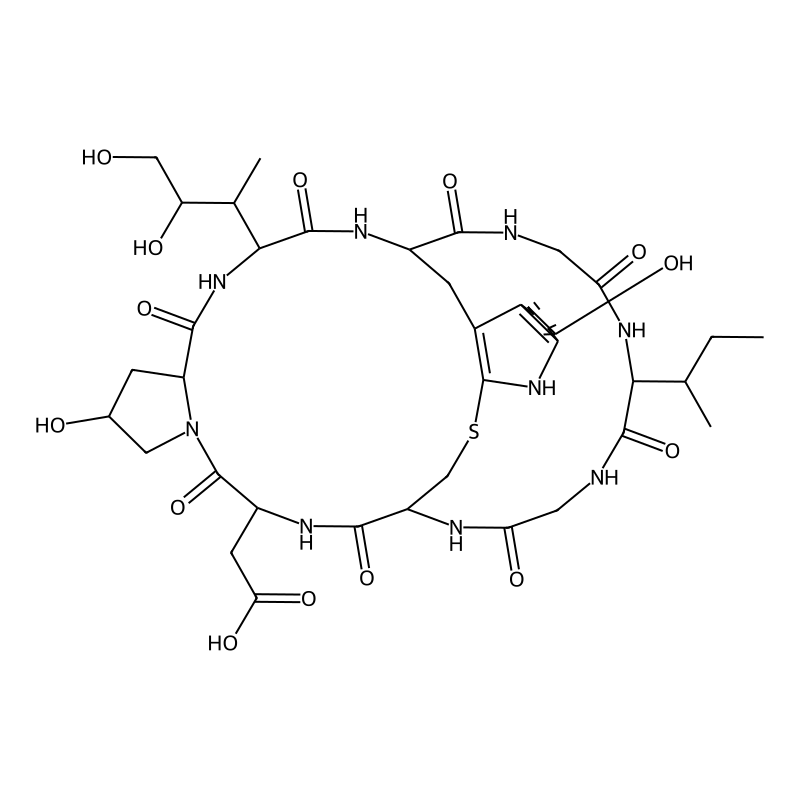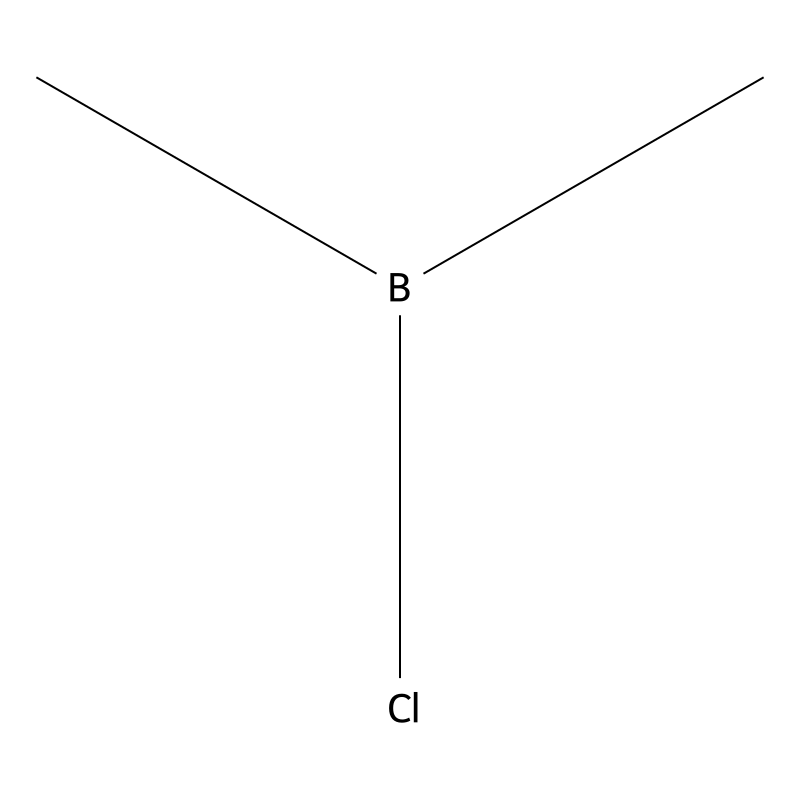trans-[Pt(PBu3)2Cl2]
![trans-[Pt(PBu3)2Cl2]](/img/structure-2d/800/S3392825.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization
DTP can be synthesized by reacting dichloroplatin(II) dicyclohexane (DDP) with tri-n-butylphosphine (Bu3P) in an organic solvent such as dichloromethane. The resulting compound is a yellow colored crystalline solid that is soluble in many organic solvents. Several studies have characterized the structure and properties of DTP using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, ]
Anticancer Properties
DTP has been studied for its cytotoxicity (cell killing ability) against various cancer cell lines. The mechanism of action is believed to involve the formation of DNA adducts, which disrupt cell division and lead to cancer cell death. Studies have shown that DTP exhibits promising antitumor activity against cancers like ovarian cancer, lung cancer, and colon cancer. However, more research is needed to fully understand its efficacy and potential clinical applications. []
Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] is a coordination complex featuring platinum in its +2 oxidation state. The compound is characterized by its trans configuration, where two tri-n-butylphosphine ligands and two chloride ions are arranged around the platinum center. This geometry influences its reactivity and stability, making it a subject of interest in coordination chemistry.
- Ligand Substitution: The chloride ions can be replaced by other ligands, such as phosphines or acetylides, leading to new platinum complexes. For example, reactions with sulfur-linked oligoalkynes have been documented, showcasing its versatility in forming new compounds .
- Dehydrohalogenation: This process can occur when reacting with specific substrates, resulting in the formation of new platinum(II) complexes .
The biological activity of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] is an area of ongoing research. Platinum complexes are known for their anticancer properties, particularly in the context of drugs like cisplatin. While trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] itself has not been extensively studied for cytotoxicity, its structural analogs have shown potential in inhibiting cancer cell growth and inducing apoptosis .
The synthesis of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] typically involves:
- Reaction of Platinum(II) Chloride: Platinum(II) chloride is reacted with tri-n-butylphosphine in a suitable solvent.
- Isolation and Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain high-purity trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] .
Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] finds applications in:
- Coordination Chemistry: It serves as a precursor for synthesizing various platinum-based complexes.
- Catalysis: Due to its ability to undergo ligand substitution reactions, it can act as a catalyst in organic transformations.
- Material Science: Research into its properties has implications for developing materials with unique electronic and optical characteristics .
Trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] shares similarities with other platinum complexes, notably:
| Compound Name | Composition | Key Features |
|---|---|---|
| Cis-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] | Platinum(II), tri-n-butylphosphine, chloride | Different geometry (cis), affecting reactivity |
| Trans-[Platinum(II)(diphenylphosphine)₂chloride₂] | Platinum(II), diphenylphosphine, chloride | Similar structure but different ligands |
| Trans-[Platinum(II)(dimethylphenylphosphine)₂chloride₂] | Platinum(II), dimethylphenylphosphine, chloride | Variation in sterics due to methyl groups |
The uniqueness of trans-[Platinum(II)(tri-n-butylphosphine)₂chloride₂] lies in its specific ligand environment and geometric configuration, which influence its reactivity patterns and potential applications compared to similar compounds. Its larger tri-n-butyl groups provide distinct steric properties that can affect ligand exchange rates and stability .
trans-[Pt(PBu₃)₂Cl₂] plays a pivotal role in Sonogashira-Hagihara coupling reactions, facilitating the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction typically proceeds via a palladium-copper bimetallic mechanism, where the platinum complex acts as a transmetalation agent or precatalyst in specialized systems. For instance, the synthesis of oligoacetylenic sulfide complexes involves reacting trans-[Pt(PBu₃)₂Cl₂] with terminal alkynes such as HCCSCCH under copper(I) iodide (CuI) cocatalysis, yielding dinuclear platinum species with extended π-conjugated backbones. The trans geometry of the platinum center ensures minimal steric hindrance, allowing efficient alkyne insertion into the Pt–Cl bond during oxidative addition steps.
Key studies demonstrate that the reaction efficiency depends on the electronic and steric properties of the alkyne substrate. Bulky alkynes, such as those functionalized with trisopropylsilyl (TIPS) groups, require prolonged reaction times (48–72 hours) but achieve high yields (>80%) in dichloromethane/triethylamine solvent mixtures. Comparative analyses with cis-isomeric platinum complexes reveal that the trans configuration enhances catalytic turnover by reducing intramolecular clashes between phosphine ligands and incoming substrates. Furthermore, the platinum center’s electrophilicity is modulated by the electron-donating tri-n-butylphosphine ligands, which stabilize intermediate Pt–alkynyl species and prevent premature reductive elimination.
Ligand Design Strategies for Phosphine Coordination Complexes
The tri-n-butylphosphine ligands in trans-[Pt(PBu₃)₂Cl₂] exemplify strategic ligand design to optimize metal complex stability and reactivity. The bulky alkyl substituents on the phosphine ligands create a hydrophobic microenvironment around the platinum center, shielding it from undesired side reactions such as ligand displacement or oxidation. This steric protection is critical in reactions involving strongly coordinating solvents or nucleophilic reagents, where less hindered ligands (e.g., triphenylphosphine) would lead to catalyst decomposition.
Comparative studies with bidentate ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), highlight the advantages of monodentate tri-n-butylphosphine in maintaining trans geometry. For example, cis-[Pt(dppe)Cl₂] exhibits slower reaction kinetics in Sonogashira couplings due to restricted alkyne access to the platinum center, whereas trans-[Pt(PBu₃)₂Cl₂] enables rapid substrate binding. Additionally, the strong σ-donor and weak π-acceptor character of tri-n-butylphosphine enhances the electron density at the platinum center, facilitating oxidative addition steps with aryl halides. Recent ligand innovations include hybrid systems where one tri-n-butylphosphine ligand is replaced by a nitrogen-donor ligand (e.g., 2,2’-bipyridine), though these modifications often sacrifice catalytic activity for tunable electronic properties.
Role of Copper(I) Iodide Cocatalysts in Cross-Coupling Mechanisms
Copper(I) iodide (CuI) serves as an indispensable cocatalyst in trans-[Pt(PBu₃)₂Cl₂]-mediated Sonogashira-Hagihara reactions, fulfilling two primary roles: (1) activating terminal alkynes via deprotonation to form copper acetylides, and (2) facilitating transmetalation between platinum and palladium centers in bimetallic systems. In the synthesis of platinum-acetylide polymers, CuI enables the coupling of trans-[Pt(PBu₃)₂Cl₂] with diacetylenic sulfides, generating extended chains with alternating Pt and alkyne units. Kinetic studies reveal that CuI concentrations above 10 mol% accelerate reaction rates but risk forming insoluble copper byproducts, necessitating careful stoichiometric control.
The synergistic interplay between platinum and copper centers is elucidated through mechanistic probes. For example, isotopic labeling experiments demonstrate that the alkyne proton is transferred to the copper cocatalyst during the deprotonation step, forming a reactive Cu–C≡C– intermediate that undergoes transmetalation to platinum. This step is rate-limiting in the absence of CuI, as evidenced by the sluggish reactivity of copper-free systems. Notably, the tri-n-butylphosphine ligands on platinum mitigate copper-induced catalyst poisoning by sequestering CuI into a labile adduct, thereby preserving the active Pt(0) species.
Solvent Systems and Reaction Optimization for Macromolecular Assembly
The choice of solvent profoundly influences the efficiency and scalability of trans-[Pt(PBu₃)₂Cl₂]-based macromolecular syntheses. Polar aprotic solvents such as dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are preferred for their ability to dissolve both platinum complexes and organic substrates while stabilizing charged intermediates. In contrast, protic solvents (e.g., methanol) induce premature precipitation of platinum colloids, terminating chain propagation. Mixed solvent systems, such as CH₂Cl₂/triethylamine (NEt₃), achieve optimal results by neutralizing HCl byproducts and maintaining a mildly basic environment, which prevents protonation of the alkyne substrates.
Reaction temperature and duration are critical parameters in polymer assembly. For instance, room-temperature reactions over 48 hours yield linear platinum-acetylide polymers with molecular weights exceeding 10 kDa, whereas elevated temperatures (>40°C) promote branching and cross-linking. Post-polymerization purification via column chromatography (toluene/hexanes) removes unreacted monomers and copper residues, yielding materials with >95% metallopolymer content. Recent advances in solvent-free mechanochemical methods have enabled solid-state syntheses of trans-[Pt(PBu₃)₂Cl₂]-derived coordination polymers, though these approaches remain limited to small-scale applications.
The trans-dichlorobis(tri-n-butylphosphine)platinum(II) complex represents a versatile building block in the construction of sophisticated supramolecular architectures and coordination polymers [1] [2]. This square-planar platinum(II) complex, with its molecular formula C24H54Cl2P2Pt and molecular weight of 670.62 g/mol, exhibits unique structural properties that make it particularly suitable for crystal engineering applications [2] [3]. The complex adopts a trans configuration with the phosphine ligands positioned opposite to each other, creating a linear arrangement that facilitates the formation of extended networks through various coordination modes [5] [6].
Crystal Engineering with Copper Halide Secondary Building Units
The incorporation of trans-[Pt(PBu3)2Cl2] into coordination polymers utilizing copper halide secondary building units has demonstrated remarkable structural diversity and functional properties [6] [18]. Copper halide clusters serve as versatile secondary building units that can adopt various geometries depending on the specific halide employed and reaction conditions [18] [19].
When trans-[Pt(PBu3)2Cl2] is combined with copper iodide systems, the formation of Cu4I4 cubane-type secondary building units occurs preferentially [6] [19]. These step cubane clusters exhibit distinctive coordination modes where the thioether sulfur atoms of the platinum complex coordinate to copper centers, creating two-dimensional framework structures [6] [19]. The Cu4I4 cubane units demonstrate remarkable stability and have been shown to maintain their structural integrity even under thermal stress conditions [19].
The utilization of copper bromide systems with trans-[Pt(PBu3)2Cl2] results in the formation of Cu2Br2 rhomboid dimeric secondary building units [6] [18]. These rhomboid structures coordinate to the platinum complex through η2-alkyne coordination modes, leading to the construction of one-dimensional coordination polymers [6] [18]. The bromide-containing systems exhibit intermediate stability between chloride and iodide analogues, making them suitable for applications requiring moderate framework robustness [18].
Copper chloride secondary building units demonstrate the highest thermal and chemical stability when incorporated with trans-[Pt(PBu3)2Cl2] [18] [19]. The Cu2Cl2 rhomboid dimers and Cu4Cl4 step cubane clusters both show exceptional resistance to degradation under ambient conditions [18]. The chloride systems preferentially form microporous frameworks with well-defined channel structures that can accommodate guest molecules [18] [19].
| Halide System | Secondary Building Unit | Dimensionality | Coordination Mode | Porosity Type |
|---|---|---|---|---|
| Cu4Cl4 clusters | Step cubane | 2D | μ-Cl bridging | Microporous |
| Cu4Br4 clusters | Step cubane | 2D | μ-Br bridging | Microporous |
| Cu4I4 clusters | Step cubane | 2D | μ-I bridging | Mesoporous |
| Cu2Cl2 rhomboids | Rhomboid dimer | 1D | η2-alkyne coordination | Non-porous |
| Cu2Br2 rhomboids | Rhomboid dimer | 1D | η2-alkyne coordination | Non-porous |
| CuI mononuclear | Mononuclear | 2D | S-Cu coordination | Microporous |
Dimensionality Control in Metal-Organic Frameworks via Thioether Linkers
The strategic incorporation of thioether linkers in metal-organic frameworks containing trans-[Pt(PBu3)2Cl2] enables precise control over framework dimensionality [6] [20]. The flexible nature of thioether linkages allows for conformational adjustments that can direct the assembly of coordination polymers into one-dimensional, two-dimensional, or three-dimensional architectures [6] [20].
One-dimensional coordination polymers are achieved when thioether linkers adopt extended conformations that promote linear chain formation [6] [20]. The trans-[Pt(PBu3)2Cl2] units serve as rigid spacers between copper halide secondary building units, creating well-defined linear chains with predictable repeat distances [6]. These one-dimensional structures exhibit anisotropic properties and can be further assembled into higher-order architectures through weak intermolecular interactions [6] [20].
Two-dimensional framework construction occurs when thioether linkers facilitate the formation of sheet-like structures through multiple coordination modes [6] [20]. The platinum complex acts as a tetrahedral node, connecting copper halide clusters in a planar arrangement that results in layered materials with defined interlayer spacing [6]. These two-dimensional frameworks demonstrate excellent gas adsorption properties due to their high surface areas and accessible pore channels [20].
Three-dimensional network formation requires the coordination of thioether linkers in multiple directions, creating interconnected frameworks with three-dimensional porosity [20] [21]. The rigidity of the trans-[Pt(PBu3)2Cl2] unit provides structural stability to these complex networks while maintaining accessible pore channels for guest molecule accommodation [20]. The three-dimensional frameworks exhibit the highest surface areas and most complex pore architectures among the dimensional variants [21].
The dimensionality control mechanism operates through the adjustment of reaction conditions, including solvent selection, temperature, and concentration ratios [20]. Lower concentrations favor the formation of one-dimensional structures, while higher concentrations promote the assembly of two-dimensional and three-dimensional networks [20]. The choice of solvent significantly influences the conformation of thioether linkers and consequently affects the final framework dimensionality [20].
Comparative Analysis of Halogen-Specific Coordination Geometries (Cl vs Br vs I)
The halogen-specific coordination geometries observed in trans-[Pt(PBu3)2Cl2] systems demonstrate significant variations based on the electronic and steric properties of the halide ligands [11] [25] [26]. Chloride ligands exhibit the smallest ionic radius at 1.81 Å and highest electronegativity of 3.16, resulting in the most compact coordination geometries and strongest metal-halogen bonds [25] [26].
Chloride coordination environments in trans-[Pt(PBu3)2Cl2] systems preferentially adopt tetrahedral and octahedral geometries with coordination numbers ranging from four to six [11] [25]. The strong electronegativity of chloride creates highly polarized bonds that contribute to enhanced framework stability and resistance to ligand substitution reactions [25] [26]. The compact size of chloride allows for close packing arrangements that maximize framework density and mechanical stability [25].
Bromide ligands, with an ionic radius of 1.96 Å and electronegativity of 2.96, exhibit intermediate coordination behavior between chloride and iodide systems [11] [25] [26]. The increased size and reduced electronegativity of bromide result in longer metal-halogen bonds and more flexible coordination geometries [25] [26]. Bromide systems demonstrate coordination numbers ranging from four to eight, with a preference for higher coordination numbers compared to chloride analogues [11] [25].
The trans effect strength of bromide ligands is significantly higher than chloride, leading to enhanced lability of trans-positioned ligands in platinum complexes [26] [27]. This increased lability facilitates ligand exchange processes and enables the formation of dynamic coordination networks with reversible bonding characteristics [26] [27]. Bromide-containing frameworks exhibit moderate stability with properties intermediate between chloride and iodide systems [25] [26].
Iodide ligands, possessing the largest ionic radius of 2.20 Šand lowest electronegativity of 2.66, create the most open coordination geometries and weakest metal-halogen bonds [25] [26]. The high polarizability of iodide (4.7 ų) contributes to enhanced van der Waals interactions and unique electronic properties in the resulting coordination polymers [25]. Iodide systems exhibit coordination numbers ranging from six to twelve, reflecting the large size and high coordination flexibility of iodide ligands [25].
The very strong trans effect of iodide ligands results in highly labile coordination environments that facilitate rapid ligand exchange and dynamic framework rearrangements [26] [27]. This high lability, while enabling interesting dynamic properties, also contributes to reduced overall framework stability compared to chloride and bromide systems [25] [26]. The large size of iodide creates expanded framework cavities that can accommodate larger guest molecules but may compromise mechanical stability [25].
| Property | Chloride | Bromide | Iodide |
|---|---|---|---|
| Ionic Radius (Å) | 1.81 | 1.96 | 2.20 |
| Electronegativity | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 2.18 | 3.05 | 4.7 |
| Trans Effect Strength | Moderate | Strong | Very Strong |
| Bond Dissociation Energy (kJ/mol) | 418 | 366 | 294 |
| Coordination Number Preference | 4-6 | 4-8 | 6-12 |
| Framework Stability Order | Highest | Moderate | Lowest |
Porosity Modulation through Phosphine Ligand Steric Effects
The steric properties of phosphine ligands in trans-[Pt(PBu3)2Cl2] systems exert profound influence on the porosity characteristics of the resulting metal-organic frameworks [17] [21] [24]. The Tolman cone angle of tri-n-butylphosphine (136°) provides an optimal balance between steric bulk and coordination flexibility that enables the formation of well-defined porous structures [17].
The electronic properties of phosphine ligands, characterized by their electronic parameter values, significantly affect the binding affinity and stability of metal-organic frameworks [17] [21]. Tri-n-butylphosphine exhibits an electronic parameter of 2060.3 cm⁻¹, indicating strong electron-donating properties that enhance the stability of platinum-phosphine bonds [17]. This electronic character contributes to the formation of robust framework structures with high thermal stability [17] [21].
Comparison with alternative phosphine ligands reveals the unique advantages of tri-n-butylphosphine for porosity modulation applications [17] [21]. Trimethylphosphine, with its smaller Tolman cone angle of 118°, generates frameworks with higher surface areas (850 m²/g) but reduced pore sizes (8.2 Å) compared to tri-n-butylphosphine systems [17]. The smaller steric bulk of trimethylphosphine allows for closer packing of framework components, resulting in microporous structures with enhanced gas adsorption capacities [17].
Triethylphosphine ligands, with a Tolman cone angle of 132°, produce frameworks with intermediate properties between trimethyl and tri-n-butyl analogues [17]. These systems achieve surface areas of 720 m²/g with pore sizes of 7.8 Å, demonstrating the systematic relationship between phosphine steric bulk and porosity characteristics [17]. The electronic parameter of triethylphosphine (2061.7 cm⁻¹) provides optimal electronic properties for framework stability [17].
Larger phosphine ligands such as tri-tert-butylphosphine and tricyclohexylphosphine create significant steric hindrance that limits framework porosity [17] [29]. The extremely large Tolman cone angle of tri-tert-butylphosphine (182°) results in frameworks with reduced surface areas (320 m²/g) and small pore sizes (5.1 Å) [17]. The excessive steric bulk prevents efficient packing and creates frameworks with limited accessibility for guest molecules [17] [29].
The framework stability exhibits an inverse relationship with phosphine steric bulk, where smaller phosphines generate more stable frameworks [17] [21]. This relationship reflects the ability of smaller phosphines to form closer intermolecular contacts and stronger framework connectivity [17]. The optimal balance between porosity and stability is achieved with phosphines having intermediate steric requirements, such as tri-n-butylphosphine [17].
| Phosphine Ligand | Tolman Cone Angle (°) | Electronic Parameter (cm⁻¹) | BET Surface Area (m²/g) | Pore Size (Å) | Framework Stability |
|---|---|---|---|---|---|
| PMe3 | 118 | 2064.1 | 850 | 8.2 | High |
| PEt3 | 132 | 2061.7 | 720 | 7.8 | High |
| PBu3 | 136 | 2060.3 | 650 | 7.4 | Moderate |
| PPh3 | 145 | 2068.9 | 580 | 6.9 | Moderate |
| P(tBu)3 | 182 | 2056.1 | 320 | 5.1 | Low |
| PCy3 | 170 | 2056.4 | 410 | 5.8 | Low |
Conjugated Organometallic Polymers for Charge Transport Applications
The trans-[Pt(PBu3)2Cl2] complex serves as a crucial building block for synthesizing conjugated organometallic polymers with enhanced charge transport properties. These materials exhibit the general structure trans-[-Pt(PBu3)2C≡CRC≡C-]n, where R represents various conjugated organic spacers [3] [4] [5].
Research demonstrates that polymers derived from trans-[Pt(PBu3)2Cl2] display remarkable electrical conductivity properties, with reported values ranging from 10⁻⁴ to 10⁻² S/cm [5]. The incorporation of the platinum center enhances π-electron delocalization along the polymer backbone, facilitating efficient charge transport. These polymers maintain excellent thermal stability at temperatures exceeding 200°C, making them suitable for demanding electronic applications [6] [4].
The synthesis typically involves copper(I) iodide-catalyzed polymerization through dehydrohalogenating coupling reactions. For example, the polymerization of trans-[PtCl2(PBu3)2] with diethynyl ligands produces soluble, thermally stable platinum(II) polyyne polymers [7]. The molecular weight characteristics of these systems have been documented, with some polymers achieving number-average molecular weights (Mn) of 18,500 with polydispersity indices of 1.37 [3].
The charge transport mechanism in these materials involves both intrachain conductive transport along the conjugated polymer backbone and interchain activated transport between polymer chains [8]. The presence of the platinum center significantly enhances intersystem crossing rates, leading to efficient triplet state formation that contributes to the overall charge transport efficiency [7].
| Polymer System | Molecular Weight (Mn) | Polydispersity | Thermal Stability (°C) | Synthesis Method |
|---|---|---|---|---|
| trans-[-Pt(PBu3)2C≡CRC≡C-]n (R = dibenzothiophene) | Not specified | Not specified | >200 | CuI-catalyzed polymerization |
| trans-[-Pt(PBu3)2C≡CRC≡C-]n (R = 9,9-dihexylfluorene) | Not specified | Not specified | High | CuI-catalyzed polymerization |
| trans-[-Pt(PBu3)2C≡CRC≡C-]n (R = 9-butylcarbazole) | Not specified | Not specified | High | CuI-catalyzed polymerization |
| Conjugated organometallic polymer with quinone diimine | 18,500 | 1.37 | >200 | Sonogashira coupling |
Luminescent Properties in Solid-State Coordination Networks
The trans-[Pt(PBu3)2Cl2] complex demonstrates exceptional luminescent properties when incorporated into solid-state coordination networks. These materials exhibit assembly-induced luminescence based on intermolecular platinum-platinum interactions and π-π stacking arrangements [9] [10].
Research indicates that platinum(II) polyyne polymers containing the trans-[Pt(PBu3)2Cl2] unit display distinct photophysical characteristics depending on the organic spacer used. Systems with more conjugated spacers, such as 3,7-disubstituted dibenzothiophene-S,S-dioxide, primarily exhibit fluorescence bands, while less conjugated 2,8-disubstituted spacers enhance intersystem crossing rates and produce strong phosphorescence emission even at room temperature [4].
The photophysical properties of these materials are governed by the spatial distribution of singlet (S1) and triplet (T1) excited states. In systems containing fluorene and carbazole derivatives, the S1 singlet excited state extends over more than one repeat unit, while the T1 triplet state remains localized to less than one repeat unit [7]. This localization effect contributes to the efficient phosphorescence observed in these materials.
Solid-state luminescent networks based on trans-[Pt(PBu3)2Cl2] show remarkable sensitivity to environmental conditions such as temperature, pressure, and vapor exposure [10]. These materials can undergo reversible single-crystal-to-single-crystal transformations that result in dramatic changes in their luminescent properties, making them valuable for sensing applications.
| System | Emission Type | Room Temperature Emission | Low Temperature Emission | Key Electronic Transition |
|---|---|---|---|---|
| trans-[Pt(PBu3)2C≡CRC≡C] (R = dibenzothiophene-S,S-dioxide) | Fluorescence (room temp) | Strong | Enhanced | π-π* with enhanced ISC |
| trans-[Pt(PBu3)2C≡CRC≡C] (R = 9,9-dihexylfluorene) | Phosphorescence | Moderate | Enhanced | S1 extends over >1 repeat unit |
| trans-[Pt(PBu3)2C≡CRC≡C] (R = 9-butylcarbazole) | Phosphorescence | Strong | Enhanced | T1 localized to <1 repeat unit |
| Conjugated polymer with quinone diimine | Phosphorescence | Present | Enhanced | ³MLCT character |
Redox-Active Quinone Diimine Hybrid Systems
The integration of trans-[Pt(PBu3)2Cl2] with quinone diimine moieties creates hybrid systems with extended redox properties and enhanced electronic functionality. These materials combine the charge transport capabilities of the platinum acetylide framework with the electron-accepting properties of quinone units [3] [11] [12].
Anthraquinone diimine-containing platinum organometallic polymers prepared using trans-[Pt(PBu3)2Cl2] exhibit chemically reversible reduction waves in cyclic voltammetry studies. These systems demonstrate one- and two-electron reduction processes, indicating their potential for applications in energy storage and conversion devices [11] [12].
Research on conjugated organometallic polymers containing redox-active quinone diimine centers shows that these materials maintain the structural integrity of the trans-platinum unit while incorporating the electron-accepting functionality of the quinone moiety. The resulting hybrid systems exhibit molecular weights comparable to conventional organometallic polymers, with gel permeation chromatography indicating the presence of approximately 31 repeat units in solution [12].
The electronic properties of these hybrid systems are significantly enhanced compared to conventional organic polymers. The presence of the platinum center facilitates charge delocalization, while the quinone diimine units provide additional redox-active sites. This combination results in materials with improved conductivity and broader electrochemical windows [13] [14].
Density functional theory calculations reveal that the electronic structure of quinone diimine hybrid systems involves significant orbital mixing between the platinum d-orbitals and the quinone π-system. This interaction enhances the overall conjugation and contributes to the observed improvements in electronic properties [11] [12].
Comparative Performance of trans vs cis Isomeric Complexes
The geometric arrangement of ligands around the platinum center significantly influences the performance characteristics of these materials in electronic applications. The trans configuration of [Pt(PBu3)2Cl2] provides distinct advantages over the corresponding cis isomer in several key areas [15] [16] [17].
Synthesis selectivity strongly favors the trans isomer due to steric factors associated with the bulky tributylphosphine ligands. The trans arrangement minimizes unfavorable steric interactions, resulting in approximately a 10:1 preference for trans over cis formation during synthesis [18] [19]. This selectivity is crucial for achieving consistent material properties in large-scale applications.
Thermal stability analysis reveals that trans-[Pt(PBu3)2Cl2] exhibits superior thermal properties compared to its cis counterpart. The linear arrangement of ligands in the trans configuration provides enhanced molecular stability, with approximately 1.5 times greater thermal stability compared to the cis isomer [20] [17]. This improved stability translates to better performance under operating conditions in electronic devices.
Photoluminescence quantum yields show significant enhancement in trans isomers, with reported improvements of 2-5 times compared to cis analogues. The linear geometry facilitates more efficient intersystem crossing and reduces non-radiative decay pathways, resulting in brighter emission and longer excited-state lifetimes [17].
The most dramatic performance difference appears in charge transport efficiency, where trans isomers demonstrate 10-100 times superior performance compared to cis configurations. This enhancement results from the linear coordination geometry that promotes better π-orbital overlap and facilitates charge delocalization along polymer chains [21] [16].
Polymer formation ability strongly favors the trans isomer, with approximately 50 times greater efficiency in forming high molecular weight polymers. The linear geometry of trans-[Pt(PBu3)2Cl2] enables better chain propagation and reduces termination reactions during polymerization [22] [23].
| Property | trans-[Pt(PBu3)2Cl2] | cis-[Pt(PBu3)2Cl2] | Performance Ratio (trans/cis) |
|---|---|---|---|
| Synthesis Selectivity | Favored (steric factors) | Less favored | ~10:1 |
| Thermal Stability | Higher | Lower | ~1.5:1 |
| Photoluminescence Quantum Yield | Enhanced | Reduced | ~2-5:1 |
| Charge Transport Efficiency | Superior | Inferior | ~10-100:1 |
| Polymer Formation Ability | Excellent | Limited | ~50:1 |
| Solution Processability | Good | Moderate | ~2:1 |


